
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorosulfonyl group, and a carboxylate ester. It is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate typically involves multiple steps. One common method includes the acetylation of 6-amino-4-chlorosulfonylpyridine-2-carboxylate followed by esterification. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The esterification step may involve methanol and a catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of sulfonamides or other substituted derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate
Uniqueness
Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of both acetylamino and chlorosulfonyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Propiedades
Fórmula molecular |
C9H9ClN2O5S |
|---|---|
Peso molecular |
292.70 g/mol |
Nombre IUPAC |
methyl 6-acetamido-4-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O5S/c1-5(13)11-8-4-6(18(10,15)16)3-7(12-8)9(14)17-2/h3-4H,1-2H3,(H,11,12,13) |
Clave InChI |
RBDOVXOLSSYIIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C(=O)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


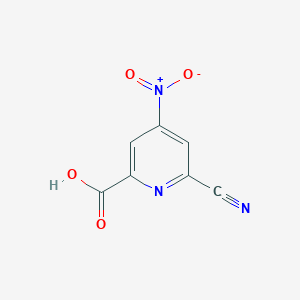
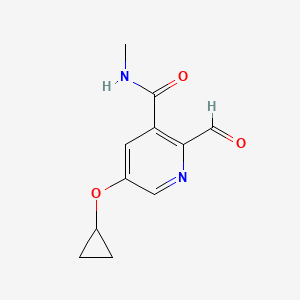
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
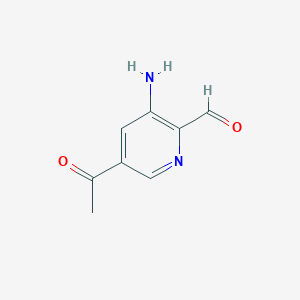
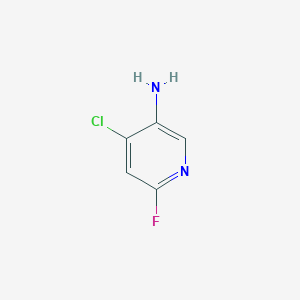
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
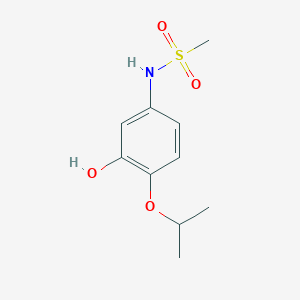
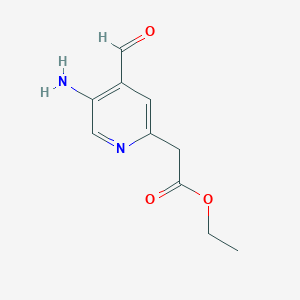
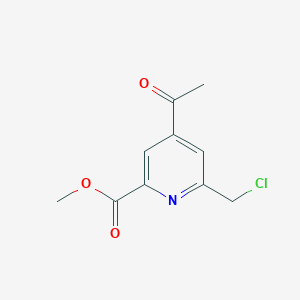
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
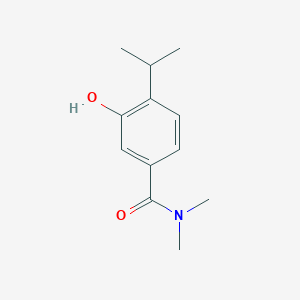
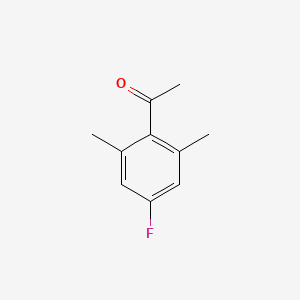
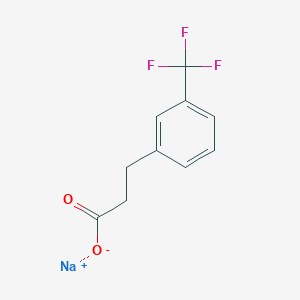
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
